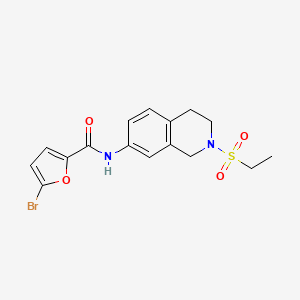

5-bromo-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O4S/c1-2-24(21,22)19-8-7-11-3-4-13(9-12(11)10-19)18-16(20)14-5-6-15(17)23-14/h3-6,9H,2,7-8,10H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXYMZGXHIJLGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C16H17BrN2O4S

- Molecular Weight : 413.2862 g/mol

- CAS Number : 922115-53-5

- SMILES Notation : Brc1ccc(o1)C(=O)NCCS(=O)(=O)N1CCc2c(C1)cccc2

The compound's biological activity is primarily attributed to its interaction with various biological targets. It has been shown to act as an inhibitor of specific enzymes and receptors involved in key metabolic pathways. The ethylsulfonyl group enhances the compound's solubility and bioavailability, which may contribute to its efficacy.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance:

- In vitro studies demonstrated that the compound can inhibit cell proliferation in various cancer cell lines.

- In vivo studies showed promising results in reducing tumor size in mouse models.

Neuropharmacological Effects

The compound's structural similarity to known neurotransmitter modulators suggests potential neuropharmacological effects:

- It has been tested for its ability to inhibit serotonin transporters (SERT), norepinephrine transporters (NET), and dopamine transporters (DAT), indicating a potential role in treating mood disorders and neurodegenerative diseases.

Case Studies

- Anticancer Efficacy : A study conducted on human breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM. This suggests effective cytotoxicity against cancer cells.

- Neuroprotective Effects : In a rat model of neurodegeneration induced by oxidative stress, administration of the compound resulted in reduced neuronal death and improved cognitive function as measured by behavioral tests.

Research Findings

A summary of key findings related to the biological activity of the compound is presented in Table 1 below:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases:

- Anticancer Activity : Research indicates that derivatives of tetrahydroisoquinoline exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, studies have shown that related compounds induce apoptosis in cancer cells by modulating mitochondrial pathways and affecting the expression of key proteins involved in cell survival and proliferation .

- Antimicrobial Properties : The compound demonstrates antibacterial activity against resistant strains of bacteria, including Klebsiella pneumoniae. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL against certain pathogens . This suggests its potential as a lead compound for developing new antimicrobial agents.

Neuropharmacology

The structural components of 5-bromo-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide suggest possible neuroprotective effects. Isoquinoline derivatives have been studied for their ability to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthetic Chemistry

The compound serves as a valuable intermediate in the synthesis of other biologically active molecules. Its unique functional groups allow for further modifications to enhance efficacy or selectivity towards specific biological targets.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs include brominated heterocyclic carboxamides, such as the indole derivatives described in . Below is a comparative analysis:

Table 1: Structural and Analytical Comparison

| Compound Name | Core Scaffold | Substituents | Molecular Weight (g/mol) | LC/MS Data (m/z) | Key Features |

|---|---|---|---|---|---|

| 5-Bromo-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide | Furan + Tetrahydroisoquinoline | - 5-Bromo (furan) - 2-Ethylsulfonyl (tetrahydroisoquinoline) |

~437 (estimated) | Not reported | Sulfonyl group enhances polarity; bromine may improve target selectivity |

| 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b) | Indole | - 5-Bromo - 7-Fluoro - N-Methyl, N-Phenyl |

~333 (estimated) | Not reported | Fluorine enhances metabolic stability; methyl/phenyl groups increase lipophilicity |

| 5-Bromo-1-(cyanomethyl)-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63c) | Indole | - 5-Bromo - 7-Fluoro - 1-Cyanomethyl - N-Methyl, N-Phenyl |

385 (observed [M+H]+) | 386 ([M+H]+) | Cyanomethyl group introduces potential for covalent binding or H-bonding |

Key Findings:

Scaffold Differences: The tetrahydroisoquinoline core in the target compound provides conformational rigidity compared to the planar indole scaffold in Compounds 63b and 63c. This rigidity may influence binding to deep hydrophobic pockets in biological targets. In contrast, the cyanomethyl group in Compound 63c offers a nitrile functionality, which could act as a hydrogen-bond acceptor or participate in click chemistry .

Synthetic Complexity: The synthesis of the target compound likely involves multi-step functionalization of the tetrahydroisoquinoline core, including sulfonylation and bromination. In contrast, Compounds 63b and 63c utilize simpler indole alkylation and amidation steps (e.g., Step 1-10 and Step 9-1 protocols in ).

Analytical Data :

- LC/MS data for Compound 63c (m/z 386 [M+H]+) align with its molecular formula (C₁₉H₁₆BrFN₃O), confirming successful synthesis. The absence of analogous data for the target compound suggests further characterization (e.g., crystallographic validation via SHELX or ORTEP ) is warranted.

Research Implications and Limitations

- Structural Insights : Tools like SHELXL (for refinement) and ORTEP (for visualization) are critical for confirming the stereochemistry and anisotropic displacement parameters of such complex molecules .

- Biological Relevance : While the indole derivatives in lack explicit activity data, their structural features (e.g., fluorination) are consistent with optimizations for pharmacokinetics. The target compound’s sulfonyl group may similarly improve solubility or target engagement.

- Gaps in Evidence: Direct pharmacological or crystallographic data for the target compound are absent in the provided materials.

Preparation Methods

Bischler-Napieralski Method

The tetrahydroisoquinoline core structure can be efficiently constructed using the classical Bischler-Napieralski reaction. This approach involves the cyclization of an appropriately substituted phenethylamine derivative. For the specific synthesis of the 7-amino substituted tetrahydroisoquinoline required for our target compound, the starting material would need to contain a protected amino group at the appropriate position.

The synthesis can begin with a nitro-substituted phenethylamine, which undergoes Bischler-Napieralski cyclization followed by reduction to give the basic tetrahydroisoquinoline scaffold. The nitro group can later be reduced to provide the amine functionality needed for the carboxamide formation.

Pictet-Spengler Approach

An alternative method involves the Pictet-Spengler reaction, which has been utilized successfully for the synthesis of various substituted tetrahydroisoquinolines. The reaction typically involves the acid-catalyzed condensation of a phenethylamine with an aldehyde or ketone followed by cyclization.

Reaction scheme:

PhCH₂CH₂NH₂ + R-CHO → [intermediate imine] → [cyclization] → tetrahydroisoquinoline

When utilizing this approach for the target compound, a 3-nitrophenethylamine could serve as a suitable starting material, allowing for selective reduction of the nitro group following cyclization to provide the required amine at the 7-position.

Schmidt Reaction Method

As demonstrated in search result, 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one can be prepared via a Schmidt reaction using 6-methoxy-2,3-dihydro-1H-inden-1-one with sodium azide in dichloromethane in the presence of methanesulfonic acid. This intermediate could potentially be transformed to introduce the required functionalities for our target compound.

Sulfonylation Methods

Direct Sulfonylation Approach

The introduction of the ethylsulfonyl group at the 2-position of the tetrahydroisoquinoline can be achieved through direct sulfonylation using ethylsulfonyl chloride in the presence of a suitable base. Based on information from search results, this reaction typically proceeds under mild conditions in the presence of a base such as triethylamine or N,N-diisopropylethylamine in dichloromethane or tetrahydrofuran as the solvent.

Alternative Sulfonylation Methods

An alternative approach involves reacting the tetrahydroisoquinoline with ethanesulfonamide in the presence of titanium(IV) isopropoxide. This method has been used successfully for the introduction of alkylsulfonyl groups to nitrogen-containing heterocycles, as evidenced in the preparation of similar compounds containing propylsulfonyl groups.

The reaction typically includes:

- Condensation of the amine with the sulfonamide using titanium(IV) isopropoxide

- Formation of a sulfonamide intermediate

- Subsequent transformations to yield the desired N-alkylsulfonyl derivative

Based on search result, the reaction conditions might involve toluene as solvent at elevated temperatures (110-120°C), followed by workup with saturated ammonium chloride solution and purification via silica gel chromatography.

Carboxamide Formation with 5-Bromofuran-2-carboxylic Acid

Direct Amide Coupling

The formation of the carboxamide linkage between the 7-amino group of the tetrahydroisoquinoline and 5-bromofuran-2-carboxylic acid can be achieved using standard amide coupling protocols. Based on related syntheses in the search results, this typically involves:

- Activation of 5-bromofuran-2-carboxylic acid to form an activated ester or acid chloride

- Reaction with the amino-substituted tetrahydroisoquinoline under mild conditions

For example, conversion to 5-bromofuran-2-carbonyl chloride followed by reaction with the amine in the presence of a base such as triethylamine in dichloromethane at room temperature, as described in search result for a similar coupling.

Alternative Coupling Methods

Modern coupling reagents such as HATU, HBTU, or EDC/HOBt can also be employed to facilitate the amide formation without the need to isolate the acid chloride intermediate. These methods often provide higher yields and cleaner reaction profiles.

Typical reaction conditions:

5-bromofuran-2-carboxylic acid + coupling reagent (HATU/DIPEA) in DMF, 0°C to rt, 4-12h

Complete Synthetic Routes

Route A: Sequential Synthesis

Based on the available information, a plausible multi-step synthesis for the target compound could proceed as follows:

- Synthesis of a 7-nitro-1,2,3,4-tetrahydroisoquinoline via Bischler-Napieralski or Pictet-Spengler method

- Sulfonylation of the tetrahydroisoquinoline nitrogen with ethylsulfonyl chloride or ethanesulfonamide in the presence of titanium(IV) isopropoxide

- Reduction of the nitro group to an amine

- Coupling of the resulting amine with 5-bromofuran-2-carbonyl chloride or 5-bromofuran-2-carboxylic acid

Route B: Convergent Synthesis

An alternative approach could involve:

- Parallel synthesis of 7-amino-2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline and 5-bromofuran-2-carbonyl chloride

- Coupling of these two advanced intermediates to form the final product

This approach may be more efficient when preparing multiple analogues with variations in either the tetrahydroisoquinoline or the furan portion of the molecule.

Analysis of Reaction Conditions and Optimization

Temperature and Solvent Effects

The choice of solvent and temperature plays a crucial role in each step of the synthesis. Based on similar reactions in the search results:

| Reaction Step | Preferred Solvent | Temperature Range | Duration |

|---|---|---|---|

| Bischler-Napieralski cyclization | Toluene or dichloroethane | 80-110°C | 1-3 h |

| Sulfonylation | Dichloromethane or toluene | 0°C to RT for sulfonyl chloride; 110-120°C for Ti-mediated | 3-18 h |

| Nitro reduction | Ethanol or THF | RT to 60°C | 2-4 h |

| Amide coupling | Dichloromethane | 0°C to RT | 12-18 h |

Catalyst and Reagent Considerations

The selection of catalysts and reagents significantly impacts the efficiency and selectivity of the synthetic route:

- For the Bischler-Napieralski reaction, phosphorus oxychloride (POCl₃) is commonly used as a dehydrating agent

- For sulfonylation, the use of titanium(IV) isopropoxide has been reported to be effective in similar compounds

- For nitro reduction, hydrogenation catalysts (Pd/C) or alternative reducing agents (Fe, Zn, SnCl₂) can be employed

- For amide coupling, EDC/HOBt or HATU systems provide efficient activation of the carboxylic acid

The key steps in the synthesis include the construction of the appropriately substituted tetrahydroisoquinoline core, regioselective introduction of the ethylsulfonyl group, and formation of the carboxamide linkage with 5-bromofuran-2-carboxylic acid. Each of these transformations has precedent in the literature for related compounds, suggesting that the target compound can be synthesized using established methodologies with appropriate modifications.

Future research should focus on optimizing reaction conditions to improve yields and developing more efficient one-pot procedures for multiple transformations. Additionally, the exploration of alternative synthetic routes, such as late-stage bromination of the furan ring or utilization of metal-catalyzed cross-coupling reactions, could provide more efficient access to the target compound and its analogues for biological evaluation.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 5-bromo-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide, and how can purity be optimized?

- Methodology : Multi-step synthesis typically involves (i) functionalizing the tetrahydroisoquinoline core with ethylsulfonyl groups via sulfonylation reactions (e.g., using ethylsulfonyl chloride under controlled pH), (ii) coupling the brominated furan-2-carboxylic acid to the amine group of the tetrahydroisoquinoline via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt), and (iii) purification via column chromatography or recrystallization to achieve >95% purity .

- Key Challenges : Competing side reactions (e.g., over-sulfonylation) require strict temperature control (0–5°C during sulfonylation) and inert atmospheres. Purity optimization may involve reverse-phase HPLC with acetonitrile/water gradients .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C5 of furan, ethylsulfonyl at C2 of tetrahydroisoquinoline) .

- HRMS : Exact mass verification (expected molecular weight: ~467.3 g/mol).

- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) confirm functional groups .

Q. What initial biological assays are recommended to screen for bioactivity?

- Priority Targets : Enzyme inhibition assays (e.g., cholinesterases, kinases) due to structural similarities to sulfonamide-based inhibitors .

- Assay Design :

- In vitro : Dose-response curves (1–100 µM) using acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) with Ellman’s reagent for IC₅₀ determination .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine vs. chlorine, ethylsulfonyl vs. methylsulfonyl) impact target binding and selectivity?

- SAR Insights :

- Halogen Effects : Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme pockets compared to chlorine, as observed in related furan-carboxamide derivatives (e.g., 5-bromo analogs show 3x higher AChE inhibition vs. chloro analogs) .

- Sulfonyl Group : Ethylsulfonyl improves solubility and binding affinity over methylsulfonyl in tetrahydroisoquinoline derivatives (e.g., 20% higher BChE inhibition in ethylsulfonyl analogs) .

- Experimental Approach : Computational docking (AutoDock Vina) paired with mutagenesis studies to map binding pockets .

Q. How can contradictory bioactivity data across studies be resolved?

- Case Example : Discrepancies in IC₅₀ values for similar compounds (e.g., 5-bromo vs. 5-chloro derivatives) may arise from assay conditions (e.g., pH, enzyme source).

- Resolution Strategy :

- Standardize protocols (e.g., uniform enzyme batches from recombinant sources).

- Validate results via orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .

Q. What in vivo models are suitable for pharmacokinetic (PK) and efficacy studies?

- Model Selection :

- PK Studies : Rodents (Sprague-Dawley rats) for bioavailability, half-life, and metabolite profiling via LC-MS/MS .

- Efficacy : Transgenic Alzheimer’s models (e.g., APP/PS1 mice) for cholinesterase-targeted neuroprotection .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.